![molecular formula C8H6ClNO4S B15055529 2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15055529.png)
2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride is a chemical compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride typically involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of oxidizing agents and catalysts. One common method involves the use of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania-alumina mixed oxide as a catalyst at 50°C . This reaction yields 2-substituted benzoxazole derivatives, which can then be further functionalized to obtain the desired sulfonyl chloride compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and reaction conditions are carefully selected to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl chloride group can be reduced to sulfonamide or thiol derivatives.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions to form sulfonamide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, aldehydes, carboxylic acids, and thiol derivatives
Applications De Recherche Scientifique
2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride and its derivatives involves interactions with specific molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. The exact molecular pathways and targets vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antibacterial and antifungal activity.
2-Ethoxybenzo[d]oxazole: Exhibits similar biological activities and is used in medicinal chemistry.
2-Methoxy-5-chlorobenzo[d]oxazole: Demonstrates excellent antibacterial properties.
2-Ethoxy-5-chlorobenzo[d]oxazole: Known for its antifungal activity.
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride is unique due to the presence of both hydroxymethyl and sulfonyl chloride functional groups. This combination allows for diverse chemical reactivity and the potential to form a wide range of derivatives with varying biological and chemical properties.
Propriétés
Formule moléculaire |
C8H6ClNO4S |
|---|---|
Poids moléculaire |
247.66 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO4S/c9-15(12,13)6-3-1-2-5-8(6)14-7(4-11)10-5/h1-3,11H,4H2 |
Clé InChI |
SIYOMFUEEQADKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC(=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B15055446.png)
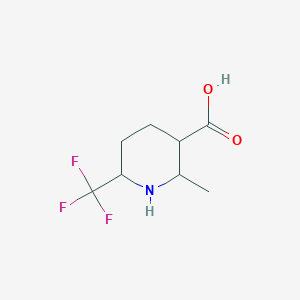
![1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid](/img/structure/B15055473.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B15055474.png)
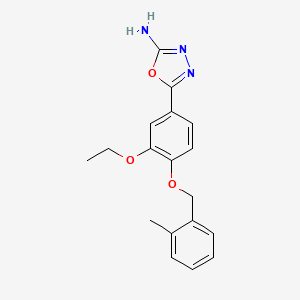
![7-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15055488.png)
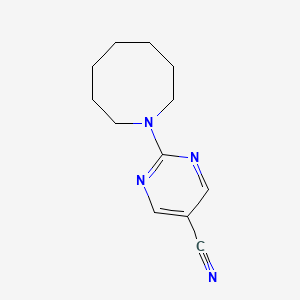
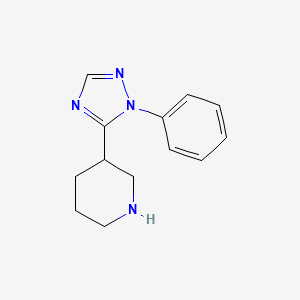
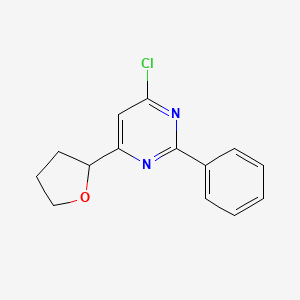
![7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15055506.png)
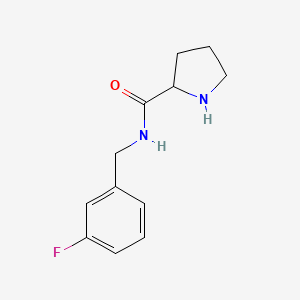
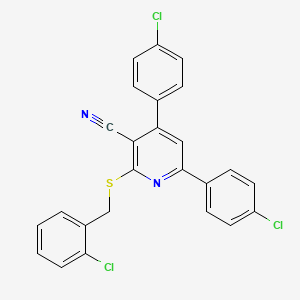

![2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15055519.png)
